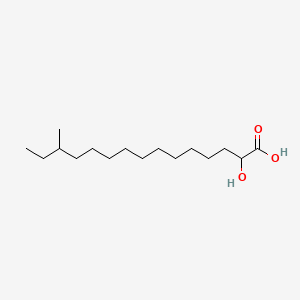

2-Hydroxy-13-methylpentadecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

29004-87-3 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

2-hydroxy-13-methylpentadecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |

InChI Key |

FEWKXMPRLAFZAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2 Hydroxy 13 Methylpentadecanoic Acid

Identification in Microbial Sources

Microbial lipids are incredibly diverse, and the specific structure of their constituent fatty acids can reveal important information about the identity and metabolic pathways of microorganisms.

The most significant and well-documented source of 2-Hydroxy-13-methylpentadecanoic acid is within the domain of bacteria, particularly among gliding bacteria. Research involving the analysis of fatty acids from total hydrolysates of several gliding bacteria has been pivotal in identifying this compound.

Analysis by combined gas-liquid chromatography and mass spectrometry has revealed that iso-branched 2- and 3-hydroxy fatty acids can constitute up to 50% of the total fatty acids in certain gliding bacteria. nih.gov While 2-hydroxy-15-methyl hexadecanoic acid is characteristic for myxobacteria, this compound (also referred to in literature as 2-hydroxy-13-methyl-tetradecanoic acid) has been identified as a dominant lipid constituent in bacteria belonging to the Cytophaga-Flexibacter group. nih.govscience.gov

Specific bacterial strains where this and related hydroxy fatty acids have been identified include:

Myxococcus fulvus nih.gov

Stigmatella aurantiaca nih.gov

Cytophaga johnsonae nih.gov

Cytophaga sp. strain samoa nih.gov

Flexibacter elegans nih.gov

The presence of these types of iso- and anteiso-branched fatty acids is a key characteristic used in the classification and identification of many bacteria. nih.gov Their biosynthesis differs from that of common straight-chain fatty acids and provides a stable marker for chemotaxonomy. nih.gov

Table 1: Bacterial Sources of this compound and Related Compounds

| Bacterial Group | Specific Strain(s) | Compound(s) Identified | Finding | Reference(s) |

| Cytophaga-Flexibacter Group | Cytophaga johnsonae, Cytophaga sp. strain samoa, Flexibacter elegans | 2-Hydroxy-13-methyl-tetradecanoic acid | Dominant hydroxy fatty acid | nih.govscience.gov |

| Myxobacteria | Myxococcus fulvus, Stigmatella aurantiaca | 2- and 3-hydroxy fatty acids | Comprise up to 50% of total fatty acids | nih.gov |

Fungi are known producers of a vast array of secondary metabolites, including various lipids and fatty acids. researchgate.net Some fungi are known to produce hydroxy fatty acids; for instance, wild edible mushrooms like Ganoderma lucidum have been found to contain them. science.gov However, based on available scientific literature, this compound has not been reported as a characteristic or significant metabolite in fungal profiling studies. While fungi produce a wide diversity of lipids, including other classes of hydroxy fatty acids and their esters, the specific iso-branched structure of this compound appears to be primarily of bacterial origin. researchgate.netontosight.ai

Presence in Marine Organisms

The marine environment is a rich source of unique lipid structures, often originating from complex symbiotic relationships between macro- and microorganisms. nih.gov

Marine sponges are host to a dense and diverse community of symbiotic microorganisms, including bacteria, which can account for a substantial portion of the sponge's biomass. researchgate.net The fatty acid profiles of sponges are therefore a composite of lipids from the sponge itself and its microbial symbionts. vliz.be The presence of iso- and anteiso-branched fatty acids in sponges is generally considered an indicator of their associated bacterial communities. vliz.beresearchgate.net

Given that bacteria of the Cytophaga-Flexibacter group are known producers of this compound and are also found as symbionts in marine environments, it is inferred that this fatty acid is a constituent of the microbial lipids within certain sponges. nih.govscience.govvliz.be The analysis of sponge lipids often reveals a great diversity of branched and hydroxylated fatty acids that are attributed to these bacterial endosymbionts. researchgate.net The synthesis of a related compound, (±)-2-methoxy-13-methyltetradecanoic acid, was based on a natural product isolated from the marine sponge Amphimedon complanata, further highlighting that the underlying branched fatty acid structures are present in these organisms. lookchem.com

The primary identification of this compound has been in free-living gliding bacteria, which are themselves a component of marine biota. nih.gov For example, myxobacteria, which produce related iso-branched hydroxy fatty acids, have been isolated from coastal saline environments. researchgate.net The gliding bacteria of the Cytophaga-Flexibacter group, where this compound is a dominant fatty acid, are widespread in marine ecosystems. nih.govscience.gov Therefore, the occurrence of this compound is not limited to symbiotic associations but is also found in free-living bacterial populations within marine habitats.

Detection in Higher Eukaryotic Systems

Branched-chain fatty acids are found in small amounts in various eukaryotic systems. For example, iso- and anteiso-fatty acids are present in human sebum and the vernix caseosa that covers a fetus. gerli.com Certain plant-derived oils also contain low levels of branched-chain fatty acids. gerli.com However, a review of the scientific literature indicates that the specific compound this compound has not been identified as a metabolite in higher eukaryotic systems such as mammals or plants. Its natural occurrence appears to be confined to the microbial world, specifically within certain bacterial taxa.

Biosynthetic Pathways of 2 Hydroxy 13 Methylpentadecanoic Acid

Elucidating the Origin of the Pentadecanoic Acid Backbone

The foundation of the molecule is a 15-carbon chain, classifying it as a pentadecanoic acid, an odd-chain fatty acid (OCFA). Unlike the more common even-chain fatty acids which are initiated with acetyl-CoA (a two-carbon unit), the synthesis of OCFAs typically begins with a three-carbon primer, propionyl-CoA. nih.gov

The primary source of propionyl-CoA in many organisms is the catabolism of certain amino acids, including isoleucine, valine, and threonine. nih.gov Additionally, fermentation of dietary fiber by gut microbiota is a significant source of propionic acid, which can then be converted to propionyl-CoA. nih.gov In ruminant animals, pentadecanoic acid originates from microbial fermentation in the rumen. nih.govrsc.org Once the initial propionyl-CoA primer is in place, the fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA, a process catalyzed by the fatty acid synthase (FAS) complex. microbenotes.com However, for an anteiso-branched acid like 13-methylpentadecanoic acid, the primer itself is branched, as detailed in section 3.3.

Enzymatic Mechanisms for 2-Hydroxylation in Fatty Acid Synthesis

The introduction of a hydroxyl group at the second carbon (the α-carbon) of the fatty acid chain is a post-synthesis modification. This reaction is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). nih.govnih.gov FA2H is a monooxygenase that directly hydroxylates the C-2 position of a completed long-chain fatty acid, converting it into a 2-hydroxy fatty acid. nih.gov This enzymatic action is crucial for the production of various signaling lipids and structural components of cell membranes. nih.gov

Beyond FA2H, other enzyme families have been identified that can perform α-hydroxylation. Members of the CYP152 family of peroxygenases, for instance, can utilize hydrogen peroxide to hydroxylate fatty acids specifically at the α-position. rsc.org While FA2H is considered the canonical enzyme for this process in many organisms, these alternative enzymes highlight a diversity of potential pathways for achieving 2-hydroxylation. rsc.org

Molecular Processes of 13-Methyl Branch Introduction

The methyl group at the C-13 position of a 15-carbon backbone places this molecule in the category of anteiso-branched fatty acids (BCFAs). This branching is not introduced onto a pre-existing straight chain. Instead, it is determined at the very beginning of fatty acid synthesis through the use of a specific branched starter unit or primer.

For anteiso fatty acids, the primer is 2-methylbutyryl-CoA. wikipedia.org This primer is derived from the catabolism of the branched-chain amino acid (BCAA) isoleucine. wikipedia.org The conversion of isoleucine to 2-methylbutyryl-CoA is facilitated by the branched-chain α-keto acid decarboxylase (BCKA) enzyme, which acts on the α-keto acid derived from isoleucine. wikipedia.org

Once formed, the 2-methylbutyryl-CoA primer is loaded onto the fatty acid synthase (FAS) complex. The FAS then carries out its normal elongation cycle, adding two-carbon units from malonyl-CoA until the full 15-carbon backbone (derived from the 5-carbon primer plus five 2-carbon additions) is completed. wikipedia.orgnih.gov The specificity of the enzyme that initiates the synthesis by linking the acyl-CoA primer to the acyl carrier protein (ACP) is what differentiates branched-chain from straight-chain fatty acid synthesis. wikipedia.org

Interplay of Precursor Availability and Biosynthetic Regulation (e.g., Branched-Chain Amino Acids)

The synthesis of 2-Hydroxy-13-methylpentadecanoic acid is intrinsically regulated by the availability of its specific precursors. The production of the core 13-methylpentadecanoic acid structure is highly dependent on the cellular pool of the branched-chain amino acid isoleucine, which serves as the ultimate source of the anteiso starter unit, 2-methylbutyryl-CoA. wikipedia.orgplos.org Studies have shown that BCAAs are superior precursors for BCFA biosynthesis compared to their corresponding α-keto acids in the circulation. nih.gov

In bacteria such as Staphylococcus aureus, the uptake of BCAAs from the environment is critical for the synthesis of BCFAs, which are essential for regulating cell membrane fluidity. plos.org The expression of genes for both BCAA uptake and biosynthesis is tightly controlled by regulators that sense the intracellular concentration of these amino acids. plos.org Therefore, the rate of 13-methylpentadecanoic acid synthesis is directly linked to the metabolic flux through BCAA catabolic pathways. nih.govnih.gov The final hydroxylation step is subsequently dependent on the presence of the 13-methylpentadecanoic acid substrate and the activity of the FA2H or similar hydroxylase enzymes.

Comparative Biosynthesis Across Producing Organisms

Branched-chain fatty acids are characteristic lipids found in many bacterial species, where they play a vital role in maintaining membrane fluidity. wikipedia.org The biosynthetic pathway using BCAA-derived primers is a well-established mechanism in these prokaryotes.

Interestingly, complex fatty acids with similar structures have been identified in marine eukaryotes. For example, the Caribbean sponge Agelas dispar was found to contain 2-methoxy-14-methylpentadecanoic acid (an iso-branched C16 acid) and 2-methoxy-14-methylhexadecanoic acid (an anteiso-branched C17 acid). nih.gov The presence of these 2-methoxylated BCFAs, which are structurally very similar to the 2-hydroxy counterpart, points to the existence of sophisticated biosynthetic machinery in sponges. nih.gov This suggests that the fundamental pathways for creating branched chains from amino acid precursors and for modifying the α-carbon of the fatty acid chain are conserved or have evolved convergently across different domains of life, from bacteria to marine invertebrates.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Function | Precursor(s) | Product(s) | Reference(s) |

| Branched-chain α-keto acid decarboxylase (BCKA) | Decarboxylates α-keto acid derived from isoleucine to produce the anteiso primer. | α-keto-β-methylvaleric acid (from Isoleucine) | 2-methylbutyryl-CoA | wikipedia.org |

| Fatty Acid Synthase (FAS) Complex | Elongates the branched primer by sequentially adding two-carbon units. | 2-methylbutyryl-CoA, Malonyl-CoA | 13-methylpentadecanoic acid | nih.gov, wikipedia.org |

| Fatty Acid 2-Hydroxylase (FA2H) | Introduces a hydroxyl group at the C-2 (α-carbon) position of the fatty acid. | 13-methylpentadecanoic acid, O₂, NADPH | This compound | nih.gov, nih.gov |

| CYP152 Peroxygenase | Alternative enzyme capable of α-hydroxylation of fatty acids. | Fatty Acid, H₂O₂ | 2-Hydroxy Fatty Acid | rsc.org |

Chemical Synthesis and Derivatization of 2 Hydroxy 13 Methylpentadecanoic Acid

Methodologies for Stereoselective 2-Hydroxylation

The introduction of a hydroxyl group at the C-2 (or α) position of a long-chain fatty acid in a stereoselective manner is a critical transformation. Biocatalysis has emerged as a highly effective method for this purpose, offering high selectivity under mild reaction conditions.

Key enzymatic approaches include the use of fatty acid 2-hydroxylase (FA2H) and certain cytochrome P450 enzymes. nih.gov FA2H is an enzyme that naturally introduces a chiral hydroxyl group at the second carbon of fatty acid backbones. nih.gov In addition to FA2H, bacterial peroxygenases from the CYP152 family have shown significant promise. rsc.org Specifically, enzymes such as P450Spα from Sphingomonas paucimobilis and P450Exα have been investigated for their ability to hydroxylate medium to long-chain fatty acids. rsc.orgrsc.org

P450Spα is particularly noteworthy for its ability to hydroxylate fatty acids like capric acid (C10) preferentially at the α-position, yielding the (S)-enantiomer with excellent enantiomeric excess (ee) of 95–>99%. rsc.org P450Exα also demonstrates high conversion rates and regioselectivity for the α-hydroxylated product. rsc.org These enzymatic systems typically use hydrogen peroxide as the oxidant, making them environmentally benign. rsc.org The primary challenge lies in potential enzyme inactivation by the peroxide oxidant, which can be mitigated by techniques that ensure a low in-situ concentration of H₂O₂. rsc.org

The table below summarizes the performance of selected peroxygenases in the α-hydroxylation of fatty acids, demonstrating their potential for preparative scale synthesis.

| Enzyme | Substrate (Chain Length) | Selectivity (α:β ratio) | Conversion | Enantiomeric Excess (ee) | Product |

| P450Spα | Caproic Acid (C6) | High | >99% | >99% (S) | (S)-2-Hydroxycaproic acid |

| P450Spα | Caprylic Acid (C8) | High | 99% | 95% (S) | (S)-2-Hydroxyoctanoic acid |

| P450Exα | Caproic Acid (C6) | 14:1 | 95% | Not Specified | 2-Hydroxycaproic acid |

| P450Exα | Sebacic Acid (C10) | α-only | >99% | Not Specified | 2-Hydroxysébacic acid |

This table is generated based on data from studies on medium-chain fatty acids, illustrating the principle applicable to longer chains. rsc.org

Strategies for Regioselective 13-Methyl Branch Incorporation

Incorporating a methyl group at a specific position far from the carboxylic acid terminus, such as the 13-position in a C15 backbone, requires robust synthetic strategies. Both chemical and biosynthetic methods can achieve this regioselectivity.

In biosynthesis, the formation of branched-chain fatty acids often results from the use of non-standard primer units by fatty acid synthase. nih.gov For instance, the degradation of branched-chain amino acids produces CoA esters like isobutyryl-CoA, which can initiate fatty acid synthesis to produce an iso-branched chain. nih.gov

Chemical synthesis provides more direct control. A common strategy involves the use of organometallic reagents with suitable electrophiles. For example, the synthesis of iso-fatty acids can be achieved by reacting a Grignard reagent derived from an iso-alkyl halide with a lactone. A synthetic route to C17iso fatty acid involved the addition of methyl magnesium iodide to pentadecanolide (a 15-carbon lactone). researchgate.net A similar approach could be adapted for 2-hydroxy-13-methylpentadecanoic acid by starting with a lactone that positions the methyl group correctly.

Another powerful chemical method is the Wittig reaction. The synthesis of 13-methyl-tetradecanoic acid has been demonstrated by reacting the triphenylphosphonium salt of bromo-undecanoic acid ethyl ester with isobutyraldehyde. csic.es This approach effectively constructs the branched alkyl chain, which can then be further modified.

Convergent and Linear Synthetic Routes to this compound and Analogues

The assembly of the target molecule can follow either a linear or a convergent pathway.

A linear route typically involves constructing the full carbon skeleton first, followed by functional group manipulations. For this compound, a plausible linear synthesis would begin with the synthesis of the parent fatty acid, 13-methylpentadecanoic acid. This could be achieved via the Wittig reaction described previously or through the coupling of an appropriate Grignard reagent with a long-chain halide. The final step would be the stereoselective α-hydroxylation using an enzymatic method as detailed in section 4.1.

A convergent route involves the independent synthesis of two or more key fragments, which are then joined together. This approach can be more efficient for complex molecules. A potential convergent synthesis could involve:

Synthesizing a chiral C2-hydroxylated fragment, for example, a protected (R)- or (S)-2-hydroxypropanoic acid derivative.

Synthesizing a C13-methylated C12 alkyl fragment with a suitable functional group for coupling (e.g., a terminal halide or tosylate).

Coupling these two fragments using standard C-C bond-forming reactions, such as cuprate (B13416276) addition or a Grignard reaction, followed by deprotection.

A published synthesis of the closely related 2-hydroxy-14-methylpentadecanoic acid illustrates a practical linear approach where 13-methyl-1-bromotridecane is coupled with a protected 2-hydroxyacetic acid derivative, followed by hydrolysis to yield the final product. researchgate.net

Development of Chiral Synthetic Approaches for Enantiomeric Forms

Producing enantiomerically pure forms of this compound is crucial for studying its biological roles. Several asymmetric synthesis strategies are available.

Chiral Auxiliaries: The Evans' chiral auxiliary method is a well-established technique. researchgate.net In this approach, a prochiral carboxylic acid is attached to a chiral oxazolidinone auxiliary. Subsequent alkylation or other modifications occur with high diastereoselectivity due to steric hindrance from the auxiliary. Cleavage of the auxiliary then releases the enantiomerically enriched product. This method has been used for the enantioselective methylation to create chiral centers in fatty acid synthesis. researchgate.net

Organocatalysis: Asymmetric organocatalysis offers a powerful metal-free alternative. For instance, MacMillan's imidazolidinone catalysts can be used to produce chiral terminal epoxides from aldehydes with high enantioselectivity. nih.gov These chiral epoxides are versatile intermediates that can be opened by organometallic reagents (like a Grignard or cuprate derived from the branched alkyl chain) to generate a chiral secondary alcohol at the desired position, which is then oxidized to the carboxylic acid. nih.gov

Biocatalytic Resolution/Reduction: As mentioned in section 4.1, enzymes can directly install the hydroxyl group with high enantioselectivity. rsc.orgnih.gov Alternatively, a racemic mixture of the 2-hydroxy acid or its ester can be resolved using lipases that selectively acylate or hydrolyze one enantiomer, leaving the other untouched. Another biocatalytic approach is the asymmetric reduction of a 2-keto acid precursor (2-oxo-13-methylpentadecanoic acid) using ketoreductases to yield the desired (R)- or (S)-hydroxy acid. nih.gov

Derivatization for Enhanced Research Utility (e.g., Esters)

To facilitate analysis, purification, and biological studies, this compound can be converted into various derivatives.

Simple Esters: Methyl or ethyl esters are commonly synthesized for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), as they are more volatile than the free acid. This is typically achieved by reaction with an alcohol (methanol or ethanol) under acidic conditions (e.g., H₂SO₄ or HCl).

Acetyl Esters: The C-2 hydroxyl group can be acetylated by reacting the molecule with acetic anhydride (B1165640) or acetyl chloride. nih.gov This derivatization can be useful for protecting the hydroxyl group during other synthetic steps or for structure-activity relationship studies.

Triglycerides: For studies related to lipid metabolism and formulation, the fatty acid can be esterified to a glycerol (B35011) backbone to form a triglyceride. This has been demonstrated for the parent iso-fatty acid, 13-methyl-tetradecanoic acid, through the direct esterification of the free fatty acid with glycerin. csic.es

Glycoside Esters: Esterification to a sugar moiety, such as methyl α-D-glucopyranoside, creates glycolipid analogues. tudublin.ie These derivatives are synthesized to investigate the impact of the fatty acid structure on the properties of more complex lipids, such as their antimicrobial activity or self-assembly characteristics. tudublin.ie

Advanced Analytical Characterization and Quantification of 2 Hydroxy 13 Methylpentadecanoic Acid

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for the separation of 2-hydroxy-13-methylpentadecanoic acid from complex biological matrices and for its subsequent detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, derivatization is typically required to increase their volatility. This often involves converting the carboxylic acid to its methyl ester (FAME) or other suitable derivatives. nih.govspectra-analysis.com

The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time of the derivatized this compound can be compared to that of known standards for initial identification. gcms.cz Following separation, the compound is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural confirmation.

Key aspects of GC-MS analysis include:

Derivatization: Conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters is common to improve chromatographic properties. nih.gov

Column Selection: The choice of GC column, often a fused silica capillary column with a non-polar or medium-polarity stationary phase, is critical for achieving good separation.

Ionization: Electron ionization (EI) is frequently used, leading to characteristic fragmentation patterns that aid in structural elucidation. nih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting |

| Injector Temperature | 220-260°C thepharmajournal.comnih.gov |

| Column Type | Fused silica capillary column (e.g., TR-FAME) nih.gov |

| Carrier Gas | Helium thepharmajournal.comnih.gov |

| Oven Temperature Program | Ramped, e.g., 70°C to 240°C nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach to GC-MS and is particularly useful for the analysis of less volatile and thermally labile compounds, including free fatty acids without derivatization. nih.gov Reversed-phase liquid chromatography (RPLC) is a common mode of separation for fatty acids. nih.gov

In LC-MS, the separation occurs in the liquid phase, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that often keeps the molecular ion intact, providing valuable molecular weight information. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion and obtain structural information. nih.gov

Advantages of LC-MS for this analysis include:

Direct Analysis: Can often analyze the free acid without the need for derivatization.

Soft Ionization: ESI typically produces a prominent molecular ion, simplifying mass spectral interpretation.

Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation. nih.gov

Table 2: Illustrative LC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase nih.govresearchgate.net |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium formate. nih.gov |

| Flow Rate | 0.2 - 0.45 mL/min nih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap nih.gov |

| Detection Mode | Negative ion mode is often preferred for fatty acids. |

Spectroscopic Approaches for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. aocs.org Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns. For this compound, characteristic signals would include the proton on the carbon bearing the hydroxyl group (α-proton), the protons on the carbon adjacent to the carboxylic acid, the methyl groups at the branch point and the terminus, and the long methylene chain. The chemical shift of the α-proton is particularly diagnostic for the position of the hydroxyl group. aocs.org

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon, the carbon bearing the hydroxyl group, and the branched methyl carbon are key identifiers. docbrown.info

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. magritek.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10-13 | 170-185 |

| CH-OH | 3.5-4.5 aocs.org | 60-80 |

| CH₂ adjacent to COOH | 2.2-2.5 nih.gov | 30-40 |

| CH₂ chain | 1.2-1.6 nih.gov | 20-35 |

| Branched CH₃ | 0.8-1.0 nih.gov | 15-25 |

| Terminal CH₃ | 0.8-1.0 nih.gov | 10-15 |

Infrared and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-hydrogen (C-H) bonds.

Key IR absorption bands include:

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. masterorganicchemistry.com

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the presence of the carboxylic acid carbonyl group. chemguide.co.uk

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl chain.

O-H Bend and C-O Stretch: These absorptions appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral pattern of the molecule. chemguide.co.uk

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for obtaining high-quality IR spectra. nih.govfrontiersin.org

Mass Spectrometry Fragmentation Patterns for Isomeric and Positional Differentiation

Mass spectrometry is not only used for detection after chromatography but is also a powerful tool for structural elucidation based on the fragmentation patterns of the ionized molecule. scienceready.com.au The way in which the molecular ion of this compound fragments can provide crucial information for differentiating it from its isomers.

When subjected to ionization, particularly with a hard technique like electron ionization, the molecular ion will break apart in predictable ways. chemguide.co.uk The analysis of these fragment ions can help to pinpoint the locations of the hydroxyl group and the methyl branch.

Key fragmentation pathways for hydroxy fatty acids include:

Cleavage adjacent to the hydroxyl group: This is a characteristic fragmentation that results in ions indicative of the position of the -OH group. uow.edu.au

Loss of water: A peak corresponding to the molecular ion minus 18 (the mass of water) is often observed. libretexts.org

Cleavage at the branch point: The presence of the methyl group at the 13-position will influence the fragmentation of the long alkyl chain, leading to characteristic ions. nih.gov For instance, cleavage on either side of the methyl branch in branched-chain fatty acid methyl esters yields specific fragments. nih.gov

Standard fatty acid fragmentation: The fragmentation pattern will also exhibit clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups from the alkyl chain. libretexts.org

By carefully analyzing the masses and relative abundances of the fragment ions, it is possible to distinguish this compound from other isomers with the hydroxyl group or the methyl branch at different positions. nih.gov

Optimized Sample Preparation Protocols for Complex Biological Matrices

The analysis of fatty acids, including hydroxylated forms like this compound, from biological matrices is challenging due to the complexity of the sample and the typically low concentrations of the analytes. Effective sample preparation is a critical step to extract the target analyte and remove interfering substances. Common strategies involve liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For the analysis of hydroxylated fatty acids (HFAs), a combination of extraction techniques is often employed to achieve the desired level of purity and concentration. A frequently used approach involves an initial protein precipitation step, commonly with acetonitrile, to remove the bulk of proteins from plasma or serum samples. This is often followed by an SPE step to further clean up the sample and concentrate the analytes.

One established method for the simultaneous determination of multiple mono-hydroxylated fatty acids in human plasma utilizes protein precipitation with acetonitrile, followed by solid-phase extraction on an Oasis HLB cartridge. This approach has proven effective in preparing samples for subsequent analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Another protocol involves liquid-liquid extraction with methyl tert-butyl ether (MTBE) followed by SPE on a polymeric sorbent for the comprehensive analysis of HFAs in human plasma.

The choice of extraction method and sorbent material is critical and depends on the specific properties of the analyte and the nature of the biological matrix. For instance, mixed-mode cation exchange cartridges have been successfully used in the sample preparation for the analysis of lipoxygenase metabolites in human plasma.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning of analyte between two immiscible liquid phases | Selective retention of analyte on a solid sorbent |

| Common Solvents/Sorbents | Methyl tert-butyl ether (MTBE), Ethyl acetate | C18, Polymeric (e.g., Oasis HLB), Mixed-mode cation exchange |

| Advantages | High recovery for a wide range of analytes | High selectivity, good concentration factor, amenability to automation |

| Disadvantages | Can be labor-intensive, may use large volumes of organic solvents | Method development can be complex, potential for sorbent variability |

Development of Quantitative Assays for Biological Samples

Following sample preparation, sensitive and selective analytical techniques are required for the accurate quantification of this compound. The most powerful and widely used methods for this purpose are based on chromatography coupled with mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS).

LC-MS/MS is often the preferred method for the analysis of hydroxylated fatty acids due to its high sensitivity, specificity, and ability to handle a wide range of analyte polarities without the need for derivatization, although derivatization can sometimes be used to improve ionization efficiency. A typical LC-MS/MS method for the analysis of mono-hydroxylated fatty acids in human plasma involves separation on a C18 reversed-phase column with a gradient elution using acetonitrile and water containing 0.1% formic acid. Detection is performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative electrospray ionization.

The validation of these quantitative assays is crucial to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision (both intra- and inter-day), and recovery. For instance, a validated UPLC-MS/MS method for 12 mono-hydroxylated fatty acids in human plasma demonstrated linearity over a range of 0.5-500 ng/mL for all analytes, with intra- and inter-day precision and accuracy within 15%. Similarly, a method for the simultaneous quantification of 20-HETE and other eicosanoids achieved a limit of quantification of 0.1 ng/mL for all analytes.

| Parameter | Typical Value/Range |

| Linearity (ng/mL) | 0.5 - 500 |

| Limit of Quantification (ng/mL) | 0.1 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

Mechanistic Insights into the Biological and Physiological Roles of 2 Hydroxy 13 Methylpentadecanoic Acid

Contribution to Biological Membrane Architecture and Function

The presence of a methyl branch in fatty acids like 13-methylpentadecanoic acid disrupts the tight packing of the acyl chains in the membrane bilayer. This disruption lowers the melting point of the fatty acids and, consequently, the phase transition temperature of the membrane. nih.gov This is particularly important for bacteria that must adapt to varying environmental conditions, such as lower temperatures. For instance, in the bacterium Listeria monocytogenes, an increase in the proportion of anteiso-C15:0 fatty acid is a key adaptation for growth at refrigeration temperatures, as it helps maintain the membrane in a fluid, liquid-crystalline state. mdpi.comasm.org

The addition of a hydroxyl group at the C-2 position, creating 2-hydroxy-13-methylpentadecanoic acid, would further alter its properties. The hydroxyl group can participate in hydrogen bonding with other lipid headgroups or with membrane proteins, potentially influencing the stability and organization of the membrane. While direct studies on this specific compound are lacking, the general principles of how BCFAs and hydroxylated fatty acids affect membrane biophysics suggest a significant role in maintaining membrane structure and function, particularly in bacteria inhabiting specific environmental niches.

Table 1: Fatty Acids Found in Bacillus Species asm.org

| Fatty Acid Type | Specific Fatty Acids |

| Branched-Chain | anteiso-C15, anteiso-C17, iso-C14, iso-C15, iso-C16, iso-C17 |

| Normal-Chain | n-C14, n-C16 |

| Other (in B. cereus) | anteiso-C13, iso-C12, iso-C13, monoenoic-n-C16 |

Modulation of Cellular Signaling Pathways

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in both prokaryotic and eukaryotic cells. stjude.org Short-chain fatty acids, for example, are well-known microbial metabolites that signal through G-protein-coupled receptors (GPCRs) in the host, influencing immune responses and metabolic homeostasis. frontiersin.orgwikipedia.orgnih.gov

While there is no direct evidence for this compound as a signaling molecule, lipids from bacteria that produce a variety of branched-chain and hydroxylated fatty acids, such as the oral pathogen Porphyromonas gingivalis, are known to be potent modulators of host cell signaling. nih.govnih.gov These bacterial lipids can interact with host immune receptors, particularly Toll-like receptors (TLRs). For example, specific serine-containing lipids and glycine (B1666218) lipids from P. gingivalis, which contain 3-hydroxy branched-chain fatty acids, are known to be agonists for TLR2. nih.govnih.gov TLR activation initiates downstream signaling cascades, leading to the production of inflammatory mediators like cytokines and prostaglandins. imrpress.com

One study noted a direct correlation between the levels of 2-hydroxy palmitic acid (2-OH C16:0) and prostaglandin (B15479496) E2 (PGE2) in gingival tissue, suggesting a link between α-hydroxy fatty acids and inflammatory signaling pathways in the host during host-microbe interactions. nih.gov Given that this compound is a C16 anteiso fatty acid, it is plausible that if produced during host-microbe interactions, it could participate in similar signaling events, although this remains to be experimentally verified.

Interplay with Host-Microbe Metabolic Interactions

The metabolic cross-talk between the host and its resident microbiota is a critical determinant of health and disease. Bacterial fatty acids play a significant role in this interplay.

Direct Effects on Microbial Growth and Metabolism

The fatty acid composition of a bacterium's membrane is crucial for its survival and growth. The ability to synthesize or incorporate specific fatty acids, such as the anteiso-branched fatty acids, can provide a competitive advantage. The synthesis of these fatty acids is dependent on the availability of precursors, which are derived from branched-chain amino acids. nih.govnih.gov Therefore, the metabolic state of the bacterium and the nutrient availability in its environment directly influence the production of fatty acids like 13-methylpentadecanoic acid.

Some branched-chain hydroxy acids produced by lactic acid bacteria have been shown to have direct modulatory effects on the growth of other bacteria, promoting the growth of beneficial species while inhibiting pathogens. nih.gov This suggests that this compound, if produced by certain members of the microbiota, could influence the composition and stability of the microbial community.

Role in Interkingdom Signaling Pathways

Lipids are a key currency in the signaling between bacteria and their hosts. The oral pathogen Porphyromonas gingivalis, which is strongly associated with periodontal disease and has been linked to systemic conditions like atherosclerosis, produces a complex array of lipids, including various phosphorylated dihydroceramides and other lipids containing branched-chain fatty acids. mdpi.comresearchgate.netrsna.org These lipids are shed in outer membrane vesicles (OMVs) and can interact with host cells at a distance from the site of infection. nih.govasm.org

The lipid A component of P. gingivalis lipopolysaccharide (LPS) is notable for containing branched-chain 3-hydroxy fatty acids. imrpress.com The specific structure of this lipid A allows it to modulate the host immune response, in some cases acting as a TLR4 antagonist, which may help the bacterium evade the host immune system. nih.govimrpress.com This highlights how bacterial fatty acid structures are critical for mediating host-pathogen interactions. While the presence of this compound in P. gingivalis lipids has not been explicitly confirmed, the prevalence of similar structures in this and other bacteria points to a potential role for such molecules in interkingdom signaling.

Enzymatic Substrate Recognition and Specificity

The biosynthesis and degradation of this compound would be governed by enzymes with specific substrate recognition capabilities. The synthesis of the anteiso-C16 backbone, 13-methylpentadecanoic acid, is initiated with a branched-chain acyl-CoA primer derived from the amino acid isoleucine, followed by elongation steps catalyzed by the fatty acid synthase (FASII) system. nih.gov

The 2-hydroxylation step would be catalyzed by a fatty acid 2-hydroxylase. In mammals, these enzymes are known to be involved in the synthesis of 2-hydroxy sphingolipids. asm.org In bacteria, the enzymes responsible for the 2-hydroxylation of such fatty acids are less well characterized. The degradation of 2-hydroxy fatty acids in mammals occurs via peroxisomal α-oxidation, which involves a 2-hydroxyacyl-CoA lyase that cleaves the bond between the C1 and C2 carbons. nih.gov This enzyme can act on both straight-chain and 3-methyl-branched fatty acids, suggesting a potential degradation pathway for this compound if it were present in a mammalian host.

Table 2: Key Enzyme Classes in Fatty Acid Metabolism

| Enzyme Class | Function | Relevance |

| Fatty Acid Synthase (FASII) | Elongates acyl chains to produce fatty acids. nih.govnih.gov | Synthesizes the backbone of this compound. |

| Fatty Acid 2-Hydroxylase | Adds a hydroxyl group at the C-2 position of a fatty acid. asm.org | Catalyzes the formation of the 2-hydroxy derivative. |

| 2-Hydroxyacyl-CoA Lyase | Cleaves 2-hydroxyacyl-CoA esters in α-oxidation. nih.gov | Involved in the degradation of 2-hydroxy fatty acids. |

| Acyl-CoA Synthetase | Activates fatty acids by attaching Coenzyme A. | Prepares the fatty acid for metabolic processes like degradation or incorporation into complex lipids. |

Influence on Lipid Remodeling and Homeostasis

Lipid remodeling is the process by which cells alter the fatty acid composition of their membranes in response to environmental cues. This is essential for maintaining lipid homeostasis and cellular function. The incorporation of fatty acids like this compound would be a part of this process.

In bacteria, the ratio of different fatty acids, including straight-chain, unsaturated, and branched-chain fatty acids, is tightly regulated. nih.govasm.org As mentioned, the proportion of anteiso-fatty acids often increases at lower temperatures to maintain membrane fluidity. nih.gov Therefore, the synthesis and incorporation of this compound would likely be regulated in response to environmental stimuli.

In the context of host-pathogen interactions, bacteria can remodel their lipid structures to adapt to the host environment and to modulate host responses. P. gingivalis, for example, can alter the phosphorylation and acylation patterns of its lipid A, which in turn affects the biogenesis of its outer membrane vesicles and their interaction with the host immune system. nih.govasm.orgnih.gov The presence of unique fatty acids like this compound could be a component of this lipid remodeling strategy, contributing to the pathogen's ability to survive and persist within the host.

Future Research Directions and Translational Perspectives for 2 Hydroxy 13 Methylpentadecanoic Acid

Uncovering Novel Biological Functions and Molecular Targets

The biological significance of 2-hydroxy fatty acids (hFA) and branched-chain fatty acids (BCFA) is an expanding area of research, suggesting multifaceted roles for compounds like 2-hydroxy-13-methylpentadecanoic acid. 2-Hydroxy fatty acids are crucial components of sphingolipids, particularly in the nervous system, skin, and kidneys. nih.gov In the skin, for instance, ceramides (B1148491) containing hFA are vital for maintaining the permeability barrier. nih.gov The 2-hydroxyl group is thought to stabilize membrane microdomains by forming additional hydrogen bonds, influencing the organization of the plasma membrane. mdpi.com

The biosynthesis of 2-hydroxy fatty acids is primarily catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme that produces the (R)-enantiomer. mdpi.comuniprot.org Studies have shown that the two enantiomers, (R)- and (S)-2-hydroxy fatty acids, can have different metabolic fates and functions. uniprot.org For example, the (R)-enantiomer of 2-hydroxypalmitic acid can reverse cellular defects caused by FA2H knockdown, while the (S)-enantiomer cannot. uniprot.org This highlights the stereospecificity of their biological actions. Beyond their structural roles in membranes, hFA-containing sphingolipids are implicated in cell signaling. nih.gov Some synthetic 2-hydroxy fatty acids, such as 2-hydroxyoleic acid, have demonstrated potent anti-cancer properties by affecting cell membrane composition and signaling pathways. gerli.comnih.gov

Branched-chain fatty acids are major components of bacterial membranes, where they influence fluidity. nih.gov They are found in dairy products and fermented foods, originating from rumen bacteria. nih.govnewenglanddairy.com Research suggests that dietary BCFAs may play a role in the development of intestinal microbiota and offer health benefits, including improvements in insulin (B600854) sensitivity and energy homeostasis. newenglanddairy.com The molecular targets for these actions are still being elucidated but may involve modulation of cellular signaling pathways and metabolic regulation. nih.gov Given that this compound combines both a hydroxyl group and a methyl branch, its functions could be a composite of these activities, potentially influencing membrane dynamics, cell signaling, and host-microbiome interactions.

Advancements in High-Throughput Analytical Methodologies

The structural diversity and isomeric complexity of hydroxy fatty acids present analytical challenges. However, recent advancements in analytical chemistry are enabling more comprehensive and high-throughput profiling. A significant challenge is distinguishing between isomers like 2-hydroxy and 3-hydroxy fatty acids. acs.org

A recently developed strategy utilizes ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) for the global profiling and identification of 2- and 3-hydroxy fatty acids in biological samples like plasma. acs.org This method leverages structure-dependent retention time prediction models, which correlate retention time with carbon chain length, the number of double bonds, and the position of the hydroxyl group. acs.org This approach has successfully identified numerous previously uncharacterized hydroxy fatty acids in human plasma. acs.org

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), remains a cornerstone for fatty acid analysis due to its high resolution and sensitivity. rsc.org For high-throughput analysis of fatty acids in plasma glycerophospholipids, methods have been developed that involve a streamlined process of protein precipitation, lipid separation, and transesterification to form fatty acid methyl esters (FAMEs) for GC analysis. bohrium.com These methods are optimized to be sensitive, cost-effective, and suitable for large-scale clinical and epidemiological studies. bohrium.com The synthesis of α-hydroxy fatty acids can also be monitored using GC with flame ionization detection (GC-FID). acs.org Such methodologies are crucial for future studies aiming to quantify this compound in various biological and environmental matrices and to explore its metabolic pathways.

Integrative Omics Approaches for Systems-Level Understanding

To fully comprehend the biological roles of this compound, a systems-level perspective is necessary. Integrative omics approaches, which combine data from metabolomics, lipidomics, transcriptomics, and proteomics, offer a powerful strategy for this purpose. ahajournals.org These approaches can provide a comprehensive landscape of the interconnected biological processes, including fatty acid metabolism, mitochondrial function, and gut microbial activities. ahajournals.org

Multi-omics studies have been effectively used to investigate fatty acid metabolism in different contexts. For example, an integrated analysis of the transcriptome, peptidome, and fatty acid profiles in human adipose tissue revealed distinct signatures and regulatory pathways for lipogenesis and lipolysis in lean versus obese individuals. nih.gov Similarly, joint metabolomics and transcriptomics have been used in breast cancer cells to elucidate broad metabolic reprogramming, including significant changes in fatty acid synthesis and glycerophospholipid metabolism. mdpi.com

In the context of agriculture and animal science, multi-omics has been applied to study the link between gut microbiota and host traits like intramuscular fat content in broilers. mdpi.com These studies have shown strong correlations between specific gut microbes and host gene expression related to lipid metabolism. mdpi.com Applying such integrative strategies to study this compound could reveal its metabolic network, its interaction with other cellular components, and how its levels are influenced by genetics, diet, and disease states. This would provide a holistic understanding of its function within the broader biological system. ahajournals.org

Bioengineering Strategies for Enhanced Production

Microbial production of specialized fatty acids through metabolic engineering is a promising avenue for obtaining compounds like this compound for research and potential industrial applications. mdpi.com Organisms such as Escherichia coli and Saccharomyces cerevisiae are commonly used as chassis for producing fatty acids and their derivatives. mdpi.comescholarship.org

The production of branched-chain fatty acids (BCFAs) in hosts like E. coli is challenging because it competes with the native synthesis of straight-chain fatty acids. nih.gov However, researchers have successfully engineered E. coli to produce high percentages of BCFAs by addressing key metabolic bottlenecks, such as the lipoylation of enzymes involved in precursor synthesis. nih.gov By optimizing these pathways and coupling them with an engineered branched-chain amino acid pathway, significant titers of BCFAs can be produced from simple sugars like glucose. nih.gov

In yeast, metabolic engineering has been used to produce fatty acid short- and branched-chain alkyl esters for biodiesel. nih.gov These strategies involve expressing wax ester synthase enzymes with different alcohol preferences and boosting the flux towards fatty acyl-CoA precursors by deleting negative regulators of lipid metabolism. nih.gov Furthermore, the production of hydroxylated fatty acids has been achieved in recombinant microorganisms by engineering pathways that express enzymes like thioesterases and ω-hydroxylases. google.com The introduction of a fatty acid 2-hydroxylase (FA2H) gene into such an engineered, BCFA-producing microbial strain could be a viable strategy for the targeted synthesis of this compound. mdpi.com

Exploration of Ecological and Environmental Roles

Hydroxy fatty acids (HFAs) are widespread in nature and can serve as important biomarkers in environmental and ecological studies. nih.gov Their unique molecular distributions can be diagnostic for specific classes of organisms, including bacteria, plants, and animals, making them valuable for tracing sources of organic matter and understanding ecological relationships. nih.gov For instance, BCFAs are prominent components of many bacterial membranes and can be found in soil and sediments, reflecting microbial community composition. nih.gov

In plants, 2-hydroxy fatty acids are components of sphingolipids and play roles in organizing plasma membrane nanodomains, which are important for processes like pathogen defense. nih.gov The enzymes responsible for their synthesis, FAH1 and FAH2, have different substrate preferences for long-chain versus very-long-chain fatty acids. mdpi.comnih.gov ω-Hydroxy acids are major constituents of cutin and suberin, which are protective lipid polyesters in plant cell walls. gerli.com

The presence of this compound in specific environments could act as a biomarker for particular microbial species or biological processes. Given that BCFAs are found in the vernix caseosa of human newborns and are thought to help establish the infant gut microbiome, there is a clear link between these lipids and host-microbe symbiosis. nih.govwikipedia.org Further exploration of diverse ecosystems, from soil and marine environments to animal and human microbiomes, could reveal novel ecological niches and functions for this and other rare fatty acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.